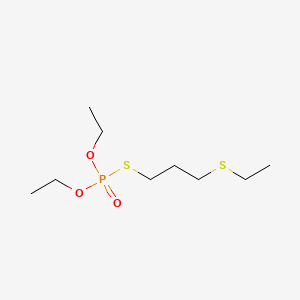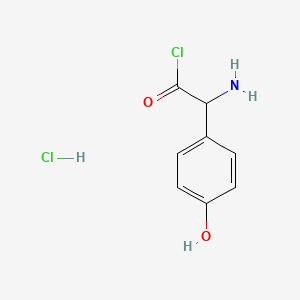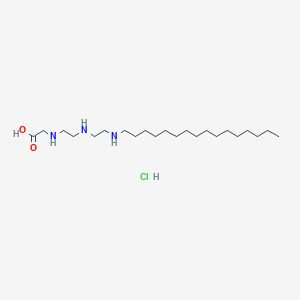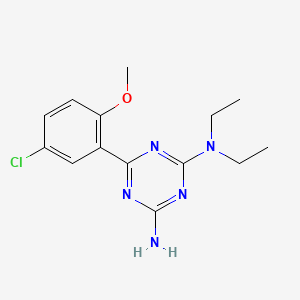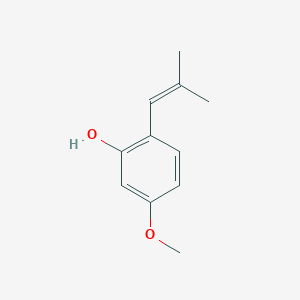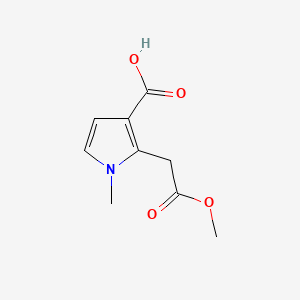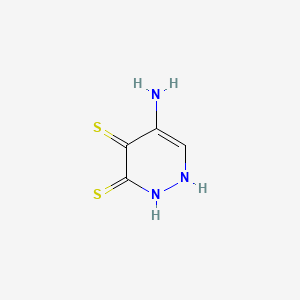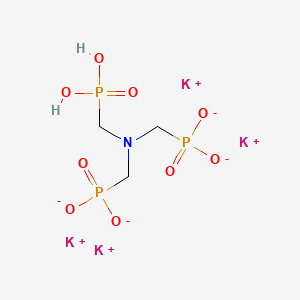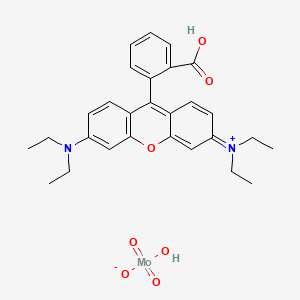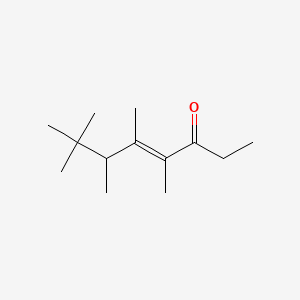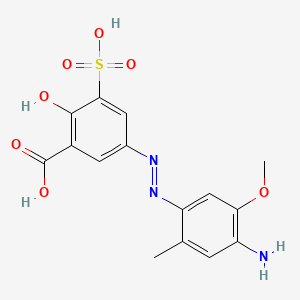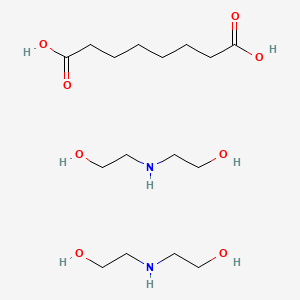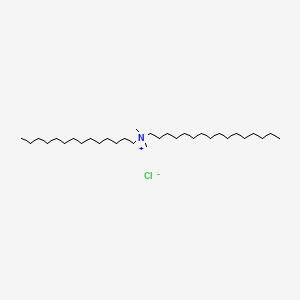
1-Tridecanol, zirconium(4+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecanol, zirconium(4+) salt is a compound formed by the combination of 1-Tridecanol and zirconium ions 1-Tridecanol is a long-chain primary fatty alcohol, while zirconium is a transition metal known for its high resistance to corrosion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecanol, zirconium(4+) salt typically involves the reaction of 1-Tridecanol with a zirconium salt, such as zirconium chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tridecanol, zirconium(4+) salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The zirconium ion can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Tridecanol can yield tridecanoic acid, while reduction can produce zirconium hydrides.
Aplicaciones Científicas De Investigación
1-Tridecanol, zirconium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of coatings and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-Tridecanol, zirconium(4+) salt involves its interaction with molecular targets and pathways. The zirconium ion can coordinate with various ligands, influencing the reactivity and stability of the compound. The long-chain alcohol component can interact with biological membranes, potentially affecting cellular processes.
Comparación Con Compuestos Similares
- 1-Dodecanol, zirconium(4+) salt
- 1-Tetradecanol, zirconium(4+) salt
- 1-Pentadecanol, zirconium(4+) salt
Comparison: 1-Tridecanol, zirconium(4+) salt is unique due to its specific chain length and the properties imparted by the zirconium ion. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Propiedades
Número CAS |
68862-34-0 |
|---|---|
Fórmula molecular |
C52H108O4Zr |
Peso molecular |
888.6 g/mol |
Nombre IUPAC |
tridecan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C13H27O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
Clave InChI |
PYHGGVWISFYTJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


